molecular formula C13H27F3O3SSi B594190 Di-tert-butylisobutylsilyl triflate CAS No. 1314639-86-5

Di-tert-butylisobutylsilyl triflate

Cat. No.: B594190
CAS No.: 1314639-86-5
M. Wt: 348.496
InChI Key: PAVJKCJFUZIETI-UHFFFAOYSA-N
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Mechanism of Action

Di-tert-butylisobutylsilyl triflate, also known as DI-t-BUTYLISOBUTYLSILYL TRIFLUOROMETHANESULFONATE, is a chemical compound with the molecular weight of 348.5 . This compound plays a significant role in organic synthesis due to its unique properties and interactions.

Target of Action

The primary targets of this compound are hydroxylic solvents . It is commonly used as a protecting group for diols in oligonucleotide synthesis .

Mode of Action

This compound interacts with its targets by forming a protective layer around them. This protective layer shields the target molecules from unwanted reactions, thereby preserving their integrity during the synthesis process .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of complex organic molecules, including oligonucleotides . By protecting certain groups within these molecules, this compound allows for more controlled and precise synthesis processes.

Result of Action

The primary result of this compound’s action is the successful synthesis of complex organic molecules with high precision and control . By protecting specific groups within these molecules, the compound allows for more targeted and efficient synthesis processes.

Action Environment

This compound is sensitive towards moisture and reacts with hydroxylic solvents . Therefore, it is typically used in controlled laboratory environments where these factors can be carefully managed. The compound is also stored at room temperature and in a refrigerator to maintain its stability .

Chemical Reactions Analysis

Di-tert-butylisobutylsilyl triflate undergoes various types of chemical reactions, including:

Scientific Research Applications

Di-tert-butylisobutylsilyl triflate has several applications in scientific research:

Biological Activity

Di-tert-butylisobutylsilyl triflate (BIBS-OTf) is a silicon-based compound that has garnered attention in organic synthesis due to its unique properties as a protecting group and its role in various chemical transformations. This article delves into the biological activity, applications, and recent research findings associated with BIBS-OTf.

  • IUPAC Name : [di-tert-butyl(trifluoromethylsulfonyloxy)silyl] trifluoromethanesulfonate
  • Molecular Formula : C10_{10}H18_{18}F6_6O6_6S2_2Si
  • Molecular Weight : 440.45 g/mol
  • CAS Number : 1314639-8

BIBS-OTf is characterized by its bulky tert-butyl groups, which provide steric hindrance, making it a suitable candidate for protecting functional groups in complex organic molecules. Its triflate leaving group enhances electrophilicity, facilitating reactions with alcohols, acids, and phenols to form silyl ethers and esters .

Biological Applications

  • Protecting Group in Synthesis :
    • BIBS-OTf is utilized as a protecting group for hydroxyl and amine functionalities in the synthesis of various natural products and pharmaceuticals. Its stability under basic and reducing conditions allows for selective reactions without compromising the integrity of sensitive functional groups .
  • Synthesis of Bioactive Compounds :
    • The compound has been employed in the synthesis of bioactive molecules such as N-homoceramides and α-galactosyl ceramides, which have implications in medicinal chemistry and potential therapeutic applications .
  • Reactivity Studies :
    • Research has demonstrated that BIBS-OTf can undergo reactions with a variety of substrates, showcasing its versatility in synthetic pathways. For instance, it effectively reacts with alcohols to form corresponding silyl ethers, which are crucial intermediates in organic synthesis .

Research Findings

Recent studies have highlighted the efficiency and selectivity of BIBS-OTf in various chemical transformations:

  • Case Study: Synthesis of UDP-Galactose Derivatives :
    A study by Sakamoto et al. (2015) illustrated the use of BIBS-OTf in the stereoselective synthesis of UDP-2-(2-ketopropyl)galactose. The authors noted that the steric bulk provided by the silyl group significantly influenced the reaction's selectivity and yield .
  • Mechanistic Insights :
    Research conducted by Liang et al. (2011) explored the mechanistic pathways involving BIBS-OTf in coupling reactions. The study indicated that the triflate leaving group enhances the electrophilic character of silicon, facilitating smoother reaction pathways compared to other silyl groups .

Comparative Analysis of Protecting Groups

PropertyThis compoundOther Common Protecting Groups
StabilityHigh under basic conditionsVaries (e.g., TBS less stable)
ReactivityHigh electrophilicityModerate
Steric HindranceBulky tert-butyl groupsVaries (e.g., TMS smaller)
ApplicationsVersatile in organic synthesisLimited depending on type

Properties

IUPAC Name

[ditert-butyl(2-methylpropyl)silyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27F3O3SSi/c1-10(2)9-21(11(3,4)5,12(6,7)8)19-20(17,18)13(14,15)16/h10H,9H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVJKCJFUZIETI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si](C(C)(C)C)(C(C)(C)C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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